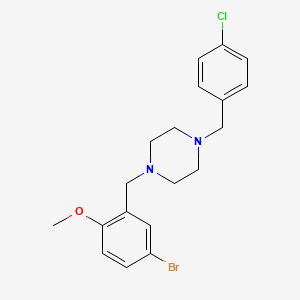![molecular formula C20H22N2O2 B6091977 N-(4-methylphenyl)-1-[(3-methylphenyl)carbonyl]prolinamide](/img/structure/B6091977.png)
N-(4-methylphenyl)-1-[(3-methylphenyl)carbonyl]prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-1-[(3-methylphenyl)carbonyl]prolinamide is a chemical compound with the molecular formula C18H19NO It is a derivative of prolinamide, featuring a 4-methylphenyl group and a 3-methylphenylcarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-[(3-methylphenyl)carbonyl]prolinamide typically involves the reaction of 4-methylbenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with prolinamide under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-(4-methylphenyl)-1-[(3-methylphenyl)carbonyl]prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid and 3-methylbenzoic acid.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
科学的研究の応用
N-(4-methylphenyl)-1-[(3-methylphenyl)carbonyl]prolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(4-methylphenyl)-1-[(3-methylphenyl)carbonyl]prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-methylphenyl)-1-[(3-methylphenyl)carbonyl]prolinamide
- N-(4-methylphenyl)-1-[(3-methylphenyl)carbonyl]glycinamide
- N-(4-methylphenyl)-1-[(3-methylphenyl)carbonyl]alaninamide
Uniqueness
This compound stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for targeted research and applications.
特性
IUPAC Name |
1-(3-methylbenzoyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-10-17(11-9-14)21-19(23)18-7-4-12-22(18)20(24)16-6-3-5-15(2)13-16/h3,5-6,8-11,13,18H,4,7,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMRLALJXVNQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3,4-dimethylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6091898.png)
![1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B6091906.png)

![methyl 2-{[(isobutylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6091920.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6091932.png)
![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B6091935.png)
![2-(2-pyridinylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6091938.png)
![2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6091942.png)
![5-{[(3E)-1-[(2-CHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B6091948.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6091954.png)

![8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol](/img/structure/B6091983.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6091986.png)
![2-[1-cyclohexyl-4-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B6091989.png)
